N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine
Description
N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine (hereafter referred to by its full systematic name) is a neutral glycosphingolipid (GSL) with a trisaccharide head group (GalNAcβ1-4Galβ1-4Glc) linked to a ceramide backbone composed of sphingosine (d18:1) and stearic acid (C18:0) . Its chemical formula is C₅₆H₁₀₄N₂O₁₈ (molecular weight: 1092.7284), and its structure includes a unique GalNAcβ1-4Galβ1-4Glcβ1-Cer sequence . This compound is implicated in pathogen-host interactions, particularly as a receptor for bacterial toxins like Shiga toxin, and is associated with lipoprotein particles in human blood .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CYSIEEFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine is a complex glycosphingolipid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which consists of multiple sugar units linked to a sphingosine backbone, making it an important molecule in cell signaling, immune response, and cellular recognition.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 483.6 g/mol. The structure features:
- N-acetyl-beta-D-galactosamine (GalNAc)
- Beta-D-galactose (Gal)
- Beta-D-glucose (Glc)
- Stearoyl group attached to the sphingosine backbone
Biological Functions
This glycosphingolipid exhibits several biological activities:
1. Cell Recognition and Signaling
Glycosphingolipids are critical for cell-cell recognition and communication. They serve as receptors for various pathogens and play a role in immune responses. The specific arrangement of sugar residues can influence the binding affinity to lectins and other proteins, impacting cellular interactions.
2. Role in Immune Response
Research indicates that compounds similar to N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine can modulate immune responses. For instance, they may enhance the activity of certain immune cells or act as antigens that elicit an immune response.
3. Impact on Pathogen Interaction
This compound may affect how pathogens interact with host cells. For example, certain bacteria exploit glycosphingolipids for adhesion and invasion, suggesting that this compound could be a target for therapeutic interventions.
Research Findings and Case Studies
The biological activity of N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine can be attributed to several mechanisms:
- Receptor Binding : The specific sugar moieties can bind to carbohydrate-binding proteins (lectins), influencing signaling pathways.
- Membrane Fluidity : Glycosphingolipids contribute to membrane microdomain formation (lipid rafts), affecting protein localization and signaling.
- Immune Modulation : They can alter cytokine production and immune cell activation through interactions with immune receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Glycosphingolipids
Structural Differences
The compound is distinct from other glycosphingolipids due to its trisaccharide head group and specific ceramide composition. Below is a comparative analysis:
Table 1: Structural Comparison of Key Glycosphingolipids
Key Observations:
- Carbohydrate Specificity : The target compound’s terminal GalNAc distinguishes it from LacCer (terminal Gal) and Gb3 (terminal α-Gal). This confers specificity in binding pathogens like Chlamydia trachomatis via GalNAcβ1-4Gal motifs .
- Ceramide Variability : The stearoyl (C18:0) chain enhances membrane rigidity compared to LacCer’s nervonic acid (C24:1) or asialo-GM2’s palmitoyl (C16:0), affecting lipid raft dynamics .
Functional Differences
Table 2: Functional Roles of Comparable Glycosphingolipids
Key Findings:
- Toxin Binding : The target compound’s trisaccharide head group allows moderate Shiga toxin binding, but Gb3 (with terminal α-Gal) exhibits higher affinity .
- Cancer Associations: While asialo-GM2 and Gal-GalNAc (a disaccharide tumor marker) are overexpressed in adenocarcinomas , the target compound’s role in oncology remains underexplored.
- Pathogen Specificity : The GalNAcβ1-4Gal sequence in the target compound and asialo-GM2 enables cross-recognition by Chlamydia and H. influenzae adhesins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
